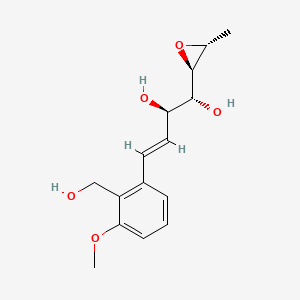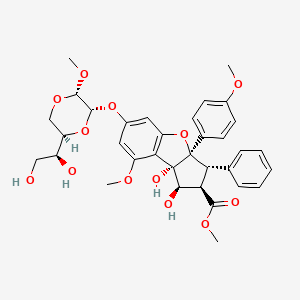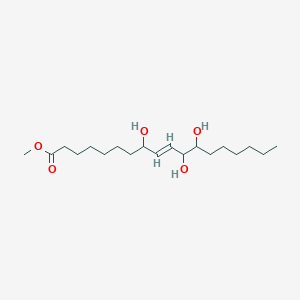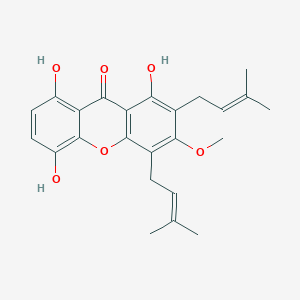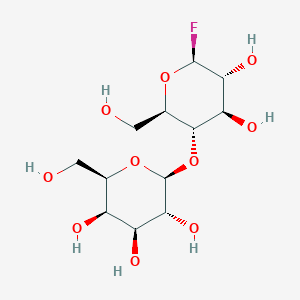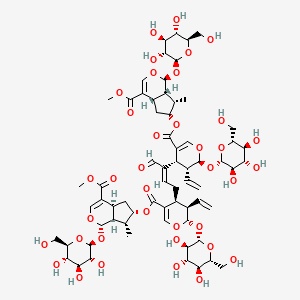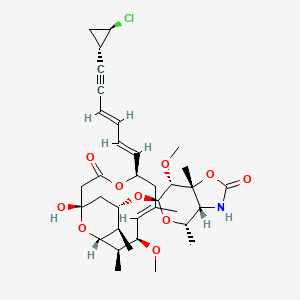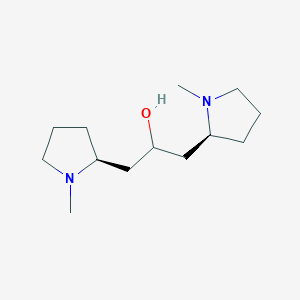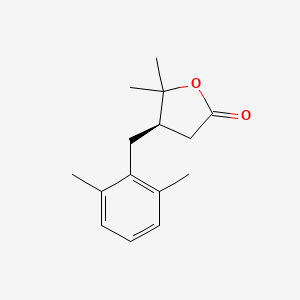
Solafuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solafuranone is a natural product found in Solanum lasiocarpum and Solanum violaceum with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Solafuranone, a novel furanone isolated from the Chinese folk medicine Solanum indicum, has been synthesized efficiently. Srikrishna, Satyanarayana, and Desai (2007) developed a six-step synthesis process starting from 2,6-dimethylbenzaldehyde, achieving an overall yield of 70% (Srikrishna, Satyanarayana, & Desai, 2007). Additionally, Mahajan, Borate, and Wakharkar (2006) reported an efficient synthetic strategy for this compound, highlighting its role in the synthesis of various lignans (Mahajan, Borate, & Wakharkar, 2006).
Biological Activities
This compound was found to lack significant cytotoxicity against A549 (lung adenocarcinoma) and HL60 (leukemia cells) cell lines, as noted in the study by Srikrishna, Satyanarayana, and Desai (2007) (Srikrishna, Satyanarayana, & Desai, 2007). This suggests that this compound may have limited direct applications in cancer treatment, though further research could explore other potential biological effects.
Application in Traditional Medicine
This compound, along with other compounds, was isolated from Solanum indicum, which is used in traditional medicine. Syu, Don, Lee, and Sun (2001) identified this compound during their research on cytotoxic compounds from Solanum indicum (Syu, Don, Lee, & Sun, 2001). This highlights the compound's relevance in ethnopharmacology and the potential for discovering new therapeutic applications.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4R)-4-[(2,6-dimethylphenyl)methyl]-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C15H20O2/c1-10-6-5-7-11(2)13(10)8-12-9-14(16)17-15(12,3)4/h5-7,12H,8-9H2,1-4H3/t12-/m1/s1 |
InChI Key |
QKYZHMPSCAJJNT-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C[C@@H]2CC(=O)OC2(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2CC(=O)OC2(C)C |
Synonyms |
(+)-(R)-5,5-dimethyl-4-(2,6-dimethylbenzyl)dihydrofuran-2-one solafuranone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)
![(S)-2-Amino-3-(1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B1247784.png)
